1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The bromophenyl and sulfonyl groups would likely be attached to different parts of the chroman and piperidine rings .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds with similar structures have been reported to have a density of around 1.6 g/cm³, a boiling point of around 383.1°C, and a flash point of around 185.5°C .
Scientific Research Applications
Pharmacophore Importance and Biological Activity 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is part of the spiro[chromane-2,4'-piperidine]-4(3H)-one family, recognized as a crucial pharmacophore. It serves as a structural component in various drugs, drug candidates, and biochemical reagents. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has been pivotal in the development of biologically active substances, demonstrating the significance of this pharmacophore in medicinal chemistry research (Ghatpande et al., 2020).
Cytotoxic Properties and Cancer Research Compounds within this family have been synthesized and evaluated for cytotoxic properties against various human cancer cell lines, showing promise as potential cytotoxic agents. Specific derivatives have exhibited potent activity and induced apoptosis in cancer cells, highlighting the potential of these compounds in cancer research and therapy (Abdelatef et al., 2018).
GPCR Agonist and Diabetes Research Novel spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent agonists of G-protein-coupled receptor 119, which is significant in the treatment of diabetes. These derivatives, through structural optimization and extensive study, have shown efficacy in reducing glucose excursion, indicating their potential utility in diabetes management (Koshizawa et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that this compound interacts with its targets through a process of binding and inducing conformational changes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, depending on their targets and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1’-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
1'-(4-bromophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGMAQSKVVLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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